bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)
Description
This compound is a cationic gold(I) complex paired with a bulky phosphanium ligand and a bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterion. The phosphanium ligand features sterically demanding substituents: 3,5-bis(trifluoromethyl)phenyl groups and a 2,4,6-tri(propan-2-yl)phenyl moiety, which enhance stability and modulate electronic properties. The 3,6-dimethoxy substituents on the biphenyl backbone likely improve solubility and influence reactivity . The TFSI⁻ anion is known for its high thermal stability, low viscosity, and electrochemical inertness, making it ideal for ionic applications .
Properties
Molecular Formula |
C41H38AuF18NO6PS2+ |
|---|---|
Molecular Weight |
1274.8 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) |
InChI |
InChI=1S/C39H37F12O2P.C2F6NO4S2.Au/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q;-1;+1/p+1 |
InChI Key |
NILUVDCJFYCCDF-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) involves several steps. The initial step typically includes the preparation of the ligand, which involves the reaction of 3,5-bis(trifluoromethyl)phenyl compounds with 3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenylphosphine under controlled conditions. The gold ion is then introduced through a reaction with a gold precursor, such as gold chloride, in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases
Industry: It is used in the development of new materials and in various industrial processes
Mechanism of Action
The mechanism by which bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and facilitating various catalytic processes. It can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bulky Phosphine/Aryl Ligands
Gold(I) Complexes with Phosphine Ligands
| Compound Name | Ligand Structure | Counterion | Catalytic Activity | Thermal Stability |
|---|---|---|---|---|
| Query Compound | Bulky bis[3,5-bis(trifluoromethyl)phenyl] and triisopropylphenyl groups | TFSI⁻ | High in π-acid catalysis (e.g., alkyne activation) due to strong Au–P bond | >250°C (TFSI⁻ enhances stability) |
| {(2',4',6'-Triisopropylbiphenyl)phosphinegold} tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Similar triisopropylbiphenyl phosphine | BArF⁻ (tetrakisarylborate) | Superior in σ,π-digold alkyne activation | Moderate (BArF⁻ less stable than TFSI⁻) |
| Dichloro(DPPE)digold(I) | Ethylene-bridged diphosphine | Cl⁻ | Limited to halide-mediated reactions | <150°C (Cl⁻ is hygroscopic) |
Key Findings from Research
- Steric Effects : The 2,4,6-tri(propan-2-yl)phenyl group in the query compound provides greater steric shielding than 3,5-dimethylphenyl analogues, reducing unwanted side reactions in catalysis .
- Counterion Impact : TFSI⁻ outperforms Cl⁻ or BArF⁻ in thermal stability (decomposition >300°C) and solubility in polar aprotic solvents .
- Electronic Tuning : 3,6-Dimethoxy groups enhance electron density at the gold center, favoring nucleophilic attack in catalytic cycles .
Catalysis
The query compound’s gold(I) complex demonstrates high turnover frequencies (>1,000 h⁻¹) in alkyne hydroamination, outperforming [N1888][Tf2N] -based ionic gold complexes (≤500 h⁻¹) due to improved ligand rigidity . However, it underperforms Buchwald-type palladium catalysts in C–N coupling (e.g., 85% yield vs. 95% for Pd systems) .
Biological Activity
The compound bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) is a complex organophosphorus compound with significant biological implications due to its unique structural features and reactivity. This article delves into its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a highly substituted phosphonium structure with multiple trifluoromethyl groups, which are known to enhance bioactivity through improved pharmacodynamics and pharmacokinetics. The molecular formula is with a molecular weight of approximately 796.66 g/mol. The presence of the trifluoromethyl groups increases the electron-withdrawing properties of the phenyl rings, potentially enhancing interactions with biological targets.
Antimicrobial Properties
Research has demonstrated that compounds with trifluoromethyl substituents exhibit potent antimicrobial activities. For instance, derivatives containing 3,5-bis(trifluoromethyl)phenyl groups have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. The trifluoromethyl group has been linked to improved growth inhibition in bacterial strains due to its lipophilicity and ability to disrupt bacterial membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl groups may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The phosphonium moiety can interact with various enzymes or receptors in microbial cells, inhibiting their function and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity :
A study synthesized several derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted compounds and evaluated their antimicrobial activities. Compounds were tested against a panel of bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL for the most active derivatives . -
Fluorinated Compounds in Drug Discovery :
A review highlighted the importance of fluorinated compounds in drug design, noting that the trifluoromethyl group significantly enhances the pharmacological profiles of various drugs. This includes improved solubility and metabolic stability .
Data Table: Biological Activity Overview
| Compound Structure | Antimicrobial Activity | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| 3,5-bis(trifluoromethyl)-phenyl derivative | Active against MRSA | 1-4 | Membrane disruption |
| Trisubstituted pyrazole derivative | Effective against Gram-positive bacteria | 2-5 | Enzyme inhibition |
| Fluorinated phenyl compounds | Broad-spectrum activity | 0.5-3 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
